![molecular formula C21H15Cl5N2O2 B11718267 N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a urea moiety
Vorbereitungsmethoden
The synthesis of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves multiple steps, typically starting with the preparation of the naphthalene derivative and the chlorinated phenyl compound. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings, altering the compound’s properties. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be utilized in the development of new materials, coatings, or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s structure and the context of its use, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
1-(NAPHTHALEN-1-YL)-3-[1,1,1-TRICHLORO-4-(2,4-DICHLOROPHENYL)-4-OXOBUTAN-2-YL]UREA can be compared with similar compounds such as:
- N-Methyl-1-naphthalenemethylamine hydrochloride
- 1-Naphthalen-2-yl-propan-1-one
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide These compounds share structural similarities but differ in their functional groups and overall properties, which can influence their reactivity, applications, and biological activities.
Eigenschaften
Molekularformel |
C21H15Cl5N2O2 |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-3-[1,1,1-trichloro-4-(2,4-dichlorophenyl)-4-oxobutan-2-yl]urea |
InChI |
InChI=1S/C21H15Cl5N2O2/c22-13-8-9-15(16(23)10-13)18(29)11-19(21(24,25)26)28-20(30)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10,19H,11H2,(H2,27,28,30) |
InChI-Schlüssel |
AMBRUQYWRHOGGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC(CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)
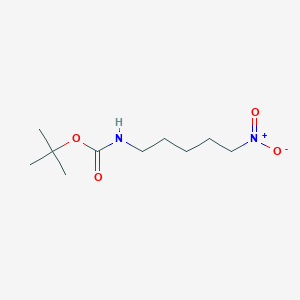

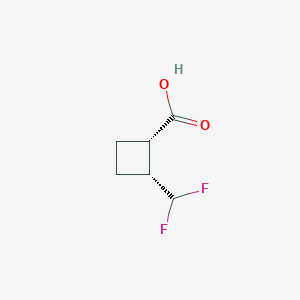
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)
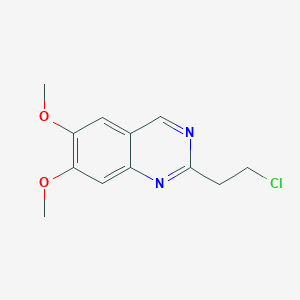
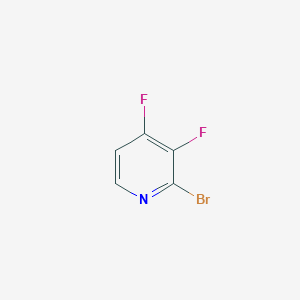
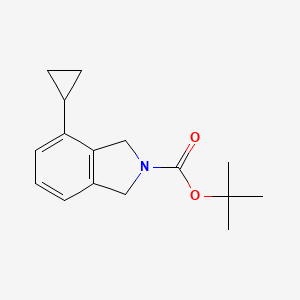
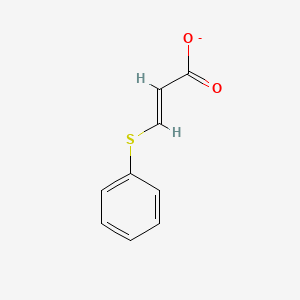
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
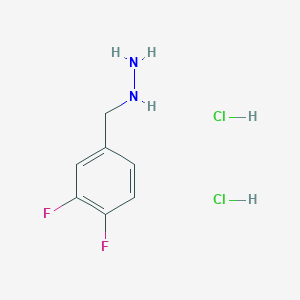
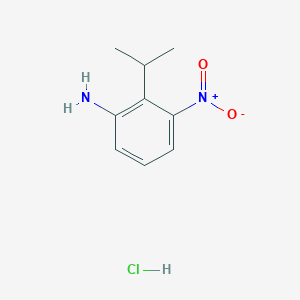
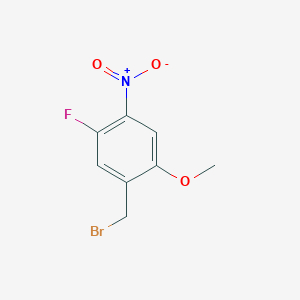
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
